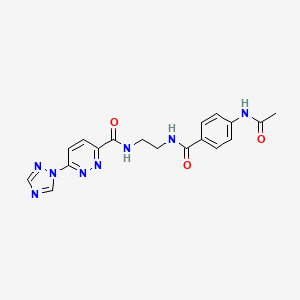![molecular formula C18H18N4 B2857686 4-methyl-1-propyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile CAS No. 868153-12-2](/img/structure/B2857686.png)
4-methyl-1-propyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with a pyrrolopyridine core, such as the one in your query, are often studied for their potential biological activities . They are part of a larger class of compounds known as nitrogen-containing heterocycles, which are frequently employed in pharmaceuticals, organic materials, and natural products .
Synthesis Analysis
While specific synthesis methods for your compound were not found, similar compounds, such as 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, have been synthesized in one to two steps by utilizing a post-Ugi modification strategy .Aplicaciones Científicas De Investigación
Novel Synthetic Pathways and Characterization
Synthesis and Characterization : A study by Xiao Yong-mei (2013) detailed the synthesis and characterization of novel nonsteroidal progesterone receptor modulators, highlighting the complex synthetic routes and the utility of various characterization techniques including IR, MS, and NMR to elucidate the structures of the synthesized compounds Xiao Yong-mei, 2013.
Heterocyclic Synthesis Utility : Abdelhamid and Afifi (2010) explored the utility of 4-formylantipyrine in heterocyclic synthesis, demonstrating the versatility of antipyrine derivatives in constructing diverse heterocyclic frameworks such as pyrrolo[3,4-c]pyrazoles and pyrido[2,1-b]benzimidazoles, among others. This work underscores the importance of such compounds in expanding the toolbox for heterocyclic chemistry A. Abdelhamid & M. A. M. Afifi, 2010.
Potential Biological and Chemical Properties
Antioxidant and Antimicrobial Activities : The synthesis of novel 1‐Pyrazolylpyridin‐2‐ones as potential anti-inflammatory and analgesic agents by Ismail et al. (2007) revealed that certain synthesized compounds exhibited comparable anti-inflammatory activity to standard drugs and potent analgesic activity. These findings highlight the potential therapeutic applications of heterocyclic compounds derived from complex synthetic pathways M. Ismail et al., 2007.
Corrosion Inhibition : Abdel Hameed et al. (2020) investigated the corrosion inhibition and adsorption properties of some heterocyclic derivatives on C-steel surface in HCl, demonstrating the potential of these compounds to serve as effective corrosion inhibitors, which is crucial for industrial applications R. A. Abdel Hameed et al., 2020.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
7-methyl-3-propyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-3-9-21-10-8-13-12(2)14(11-19)17-20-15-6-4-5-7-16(15)22(17)18(13)21/h4-7H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDFGNCDKYMYTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C1N3C4=CC=CC=C4N=C3C(=C2C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1-propyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorobenzyl)-4-(4-cyclopentylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2857604.png)




![3-[(2-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2857611.png)


![(1S,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2857615.png)

![N-(2,5-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2857620.png)


